molecular formula C10H11Cl B13570416 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene CAS No. 61503-38-6

1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene

Cat. No.: B13570416
CAS No.: 61503-38-6
M. Wt: 166.65 g/mol
InChI Key: UMLSDRFMVAWTRS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with allyl chloride in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroprop-1-ene: A simpler compound with a similar structure but lacking the benzene ring.

    1-[(3-Chloroprop-1-en-2-yl)oxy]hexane: Contains an ether linkage instead of a direct attachment to the benzene ring.

    3-(3-Chloroprop-1-en-2-yl)thiophene: Contains a thiophene ring instead of a benzene ring.

Uniqueness

1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is unique due to the presence of both a benzene ring and a 3-chloroprop-1-en-2-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

61503-38-6

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

1-(3-chloroprop-1-en-2-yl)-3-methylbenzene

InChI

InChI=1S/C10H11Cl/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6H,2,7H2,1H3

InChI Key

UMLSDRFMVAWTRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=C)CCl

Origin of Product

United States

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